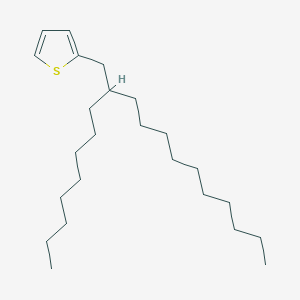

Thiophene,2-(2-decyl-5-pentylpentyl)-

Description

Thiophene,2-(2-decyl-5-pentylpentyl)- is a substituted thiophene derivative characterized by a branched alkyl chain at the 2-position of the thiophene ring. While direct references to this compound are absent in the provided evidence, analogous thiophene derivatives with alkyl, aryl, and halogen substituents are well-documented. The branched alkyl substituents in Thiophene,2-(2-decyl-5-pentylpentyl)- likely enhance lipophilicity, influencing solubility and biological interactions, a trend observed in other alkyl-substituted thiophenes .

Properties

IUPAC Name |

2-(2-octyldodecyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44S/c1-3-5-7-9-11-12-14-16-19-23(22-24-20-17-21-25-24)18-15-13-10-8-6-4-2/h17,20-21,23H,3-16,18-19,22H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUNXSWYPYQEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)CC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of different substrates to form the thiophene ring. For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the sulfur atom in the thiophene ring, which can participate in different chemical processes.

Common Reagents and Conditions: Common reagents used in the reactions of thiophene derivatives include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenating agents such as bromine or chlorine .

Major Products Formed: The major products formed from the reactions of thiophene derivatives depend on the specific reaction conditions and reagents used. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

Thiophene derivatives, including Thiophene,2-(2-decyl-5-pentylpentyl)-, have a wide range of applications in scientific research . They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . In medicinal chemistry, thiophene derivatives exhibit various pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities . They are also used as corrosion inhibitors in industrial chemistry .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Key Observations :

- Alkyl vs. Aryl Substituents : Alkyl-substituted derivatives (e.g., bromopentyl in ) are synthesized via regioselective alkylation, whereas aryl-substituted analogs (e.g., fluorophenyl in ) require halogenation or cross-coupling reactions.

- Branched Chains: The target compound’s branched alkyl chain may reduce crystallinity compared to linear analogs, enhancing solubility in nonpolar solvents .

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations :

Key Observations :

- Anti-inflammatory Potential: Thiophene-2-acetic acid derivatives show potent mPGES-1 inhibition (IC₅₀: 0.8 µM), suggesting that alkyl substitution at the 2-position (as in the target compound) may enhance binding to hydrophobic enzyme pockets .

- Antifungal Activity : Cycloalkyl-thiophenes (e.g., cyclohexyl derivatives) exhibit stronger activity than aryl-substituted analogs, highlighting the role of bulky substituents in disrupting fungal membranes .

Reactivity and Stability

- Hydrodesulfurization (HDS) : Linear alkyl thiophenes (e.g., thiophene, benzothiophene) are more reactive in HDS than branched or aryl-substituted derivatives due to steric hindrance . The target compound’s branched chain may reduce HDS efficiency compared to simpler analogs.

- Oxidative Stability : Halogenated thiophenes (e.g., bromo- or iodo-substituted) exhibit greater stability under oxidative conditions than alkyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.